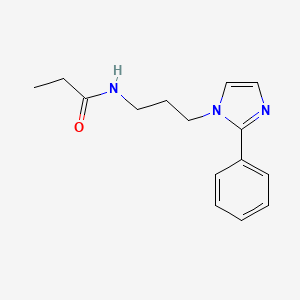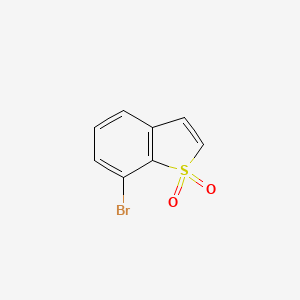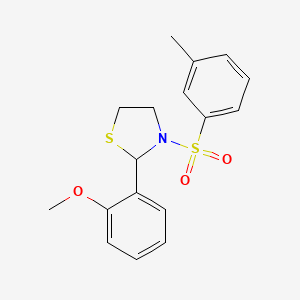
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidine family and is synthesized using a specific method. In
科学的研究の応用
Growth and Characterization
2-(meta-methoxyphenyl) thiazolidine (2mmpT) showcases medicinal importance, particularly due to the thiazolidine ring's active role in penicillin. Synthesized and crystallized, this compound's monoclinic crystal structure and unit cell parameters have been meticulously determined through X-ray diffraction techniques. The IR absorption spectrum and proton magnetic resonance (PMR) spectrum further support the proposed structure, confirming its cyclic nature. This research highlights the compound's potential in medicinal chemistry and drug design, underscoring its structural significance and applications in understanding penicillin's mechanism of action (K. S. Raju et al., 1989).
Biological Activities and Antitumor Potential
Investigations into 4-thiazolidinone derivatives reveal their potent antiproliferative properties against cancer cell lines, demonstrating significant inhibitory effects on tumor growth and metastasis. These compounds, including 2-(2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine derivatives, exhibit high potential as anticancer agents. Their effectiveness in inhibiting cell proliferation and migration, alongside their capacity to induce cell cycle arrest, positions them as promising candidates for future cancer therapeutics (Jing Wu et al., 2014).
Antimicrobial and Antitubercular Activities
Thiazolidinone compounds, derived from 2-(2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine, have been evaluated for their in vitro growth inhibiting activity against various microbes, including Mycobacterium tuberculosis. These compounds showcase a spectrum of biological activities, underscoring their potential in addressing antimicrobial resistance and providing a foundation for developing new antimicrobial and antitubercular drugs (S. Hirpara et al., 2003).
特性
IUPAC Name |
2-(2-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13-6-5-7-14(12-13)23(19,20)18-10-11-22-17(18)15-8-3-4-9-16(15)21-2/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOVQUCOWZYQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)

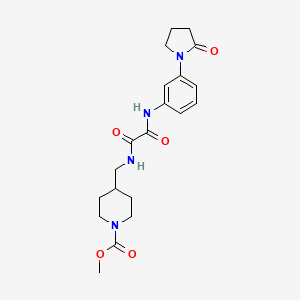
![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2703006.png)
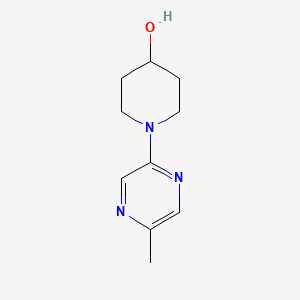
![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2703012.png)

